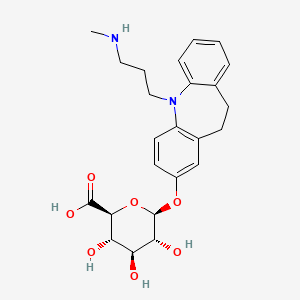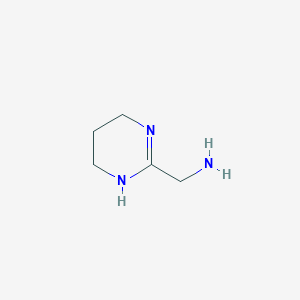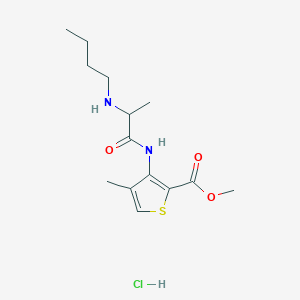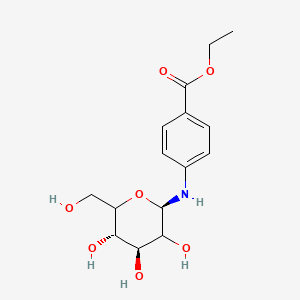
2-Hydroxydesmethylimipramine Glucuronide
Descripción general
Descripción
2-Hydroxydesmethylimipramine Glucuronide, also known as 2-Hydroxy desipramine β-D-glucuronide, is a metabolite of Desipramine . It has a molecular weight of 458.50 and a molecular formula of C24H30N2O7 .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 66 bonds, including 36 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aromatic) .Chemical Reactions Analysis
The chemical reactions involving glucuronides are complex and can involve various functional groups. For example, acyl-, O-, and N-glucuronides of a molecule can result in predictable and different numbers of derivatized functional groups, which can be determined by the mass shift using mass spectrometry .Physical and Chemical Properties Analysis
This compound appears as a white solid. It is soluble in methanol and water . Its melting point ranges from 202.0 to 205.5°C .Aplicaciones Científicas De Investigación
Hydroxylation and subsequent glucuronide conjugation of desmethylimipramine in rat liver microsomes were studied, indicating the importance of these processes in the metabolism of this compound (von Bahr & Bertilsson, 1971).
Metabolism of imipramine includes the formation of metabolites like 10-hydroxy desmethylimipramine and 2-hydroxylation, suggesting a separate metabolic pathway distinct from 2-hydroxylation, with potential glucuronides formation (Crammer & Scott, 2004).
The 2-hydroxylation of desmethylimipramine and its dependence on debrisoquin hydroxylation phenotype was examined, showing significant differences in metabolism between slow and rapid hydroxylators (Spina, Steiner, Ericsson, & Sjöqvist, 1987).
Phenotypic consistency in hydroxylation of desmethylimipramine and debrisoquine in healthy subjects and human liver microsomes was observed, suggesting similar enzymatic control (Spina et al., 1984).
The pharmacokinetics of imipramine and its metabolites, including glucuronide conjugates, were studied in depressed patients, highlighting the significance of glucuronide conjugate accumulation in serum (Sutfin, Perini, Molnár, & Jusko, 1988).
A review on glucuronidation and its impact on glucuronide disposition discussed how glucuronidation, including that of 2-Hydroxydesmethylimipramine Glucuronide, is crucial in drug metabolism (Yang et al., 2017).
Mecanismo De Acción
Target of Action
2-Hydroxydesmethylimipramine Glucuronide is a metabolite of Desipramine . Desipramine is a tricyclic antidepressant (TCA) that primarily targets the reuptake of serotonin and norepinephrine . Secondary amine TCAs, such as desipramine, are more potent inhibitors of norepinephrine reuptake than tertiary amine TCAs .
Mode of Action
Desipramine exerts a positive effect on mood in depressed individuals . It inhibits the reuptake of serotonin and norepinephrine, leading to an overall increase in serotonergic neurotransmission . This inhibition is thought to be retained to some extent by its active metabolite, this compound .
Biochemical Pathways
Desipramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to this compound . This metabolite is thought to retain some amine reuptake inhibition and may possess cardiac depressant activity .
Pharmacokinetics
Desipramine undergoes pre-systemic elimination partly through the formation of this compound . The substantial production of this metabolite, as reflected by the area under its concentration-time curve, indicates that accumulation will occur following multiple dosing .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Desipramine leads to an overall increase in serotonergic neurotransmission . This results in a positive effect on mood in depressed individuals . The active metabolite, this compound, is thought to retain some of this amine reuptake inhibition .
Action Environment
The glucuronidation process, which forms this compound, is a fundamental process in Phase II metabolism . This process converts a wide range of functional groups into highly water-soluble, readily excreted glucuronides . The cofactor UDPGA, which is involved in this process, is widely distributed in the body, especially the liver .
Análisis Bioquímico
Biochemical Properties
2-Hydroxydesmethylimipramine Glucuronide plays a significant role in biochemical reactions as a metabolite of desipramine. It is formed by the action of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the conjugation of glucuronic acid to 2-hydroxydesmethylimipramine. This reaction increases the solubility of the compound, facilitating its excretion from the body. The interaction of this compound with UGT is crucial for its formation and subsequent elimination .
Cellular Effects
This compound influences various cellular processes. As a metabolite of desipramine, it retains some of the parent compound’s biological activity, including the inhibition of norepinephrine reuptake. This inhibition can affect cell signaling pathways, particularly those involving adrenergic receptors. Additionally, this compound may impact gene expression and cellular metabolism by modulating the activity of enzymes and transporters involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of norepinephrine reuptake and modulation of adrenergic signaling. At high doses, this compound can cause toxic or adverse effects, including cardiac depression and other side effects associated with tricyclic antidepressants. These dosage-dependent effects are important for determining the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily formed through the glucuronidation of 2-hydroxydesmethylimipramine by UGT enzymes. This process is a key phase II metabolic reaction that enhances the solubility and excretion of the compound. Additionally, this compound may undergo further metabolism, including deglucuronidation and other modifications, which can influence its biological activity and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) facilitate the uptake of the compound into cells, while multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) mediate its efflux. These transporters play a crucial role in the localization and accumulation of this compound, affecting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and vacuoles. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and biological effects .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHAOJJEVSPMBA-QMDPOKHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948425 | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25521-31-7 | |
| Record name | 2-Hydroxydesipramine glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy desipramine glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRM5GK6JXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does experimental hepatitis affect the levels of 2-hydroxydesmethylimipramine glucuronide in rats?
A1: The study found that inducing experimental hepatitis in rats using D-galactosamine significantly increased the urinary excretion of this compound. [] Specifically, there was a two-fold increase observed in the treated rats compared to the control group. [] This suggests that liver damage, as mimicked by the experimental hepatitis model, can significantly alter the metabolism and excretion pathways of imipramine, leading to an accumulation of specific metabolites like this compound.
Q2: What is the significance of the increased this compound levels in the urine of rats with experimental hepatitis?
A2: The increase in urinary this compound, along with other conjugated metabolites, indicates that the liver's ability to process and excrete imipramine is altered during hepatitis. [] This could potentially lead to an accumulation of imipramine and its metabolites in the body, which might influence the drug's efficacy and safety profile in individuals with liver disease. Further research is needed to understand the full clinical implications of these findings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
